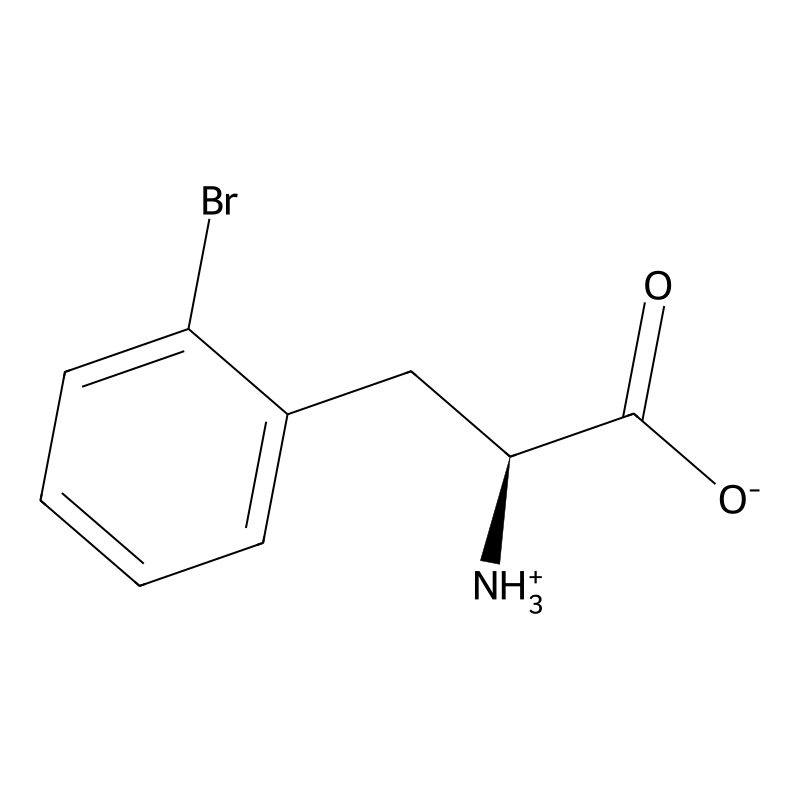

2-Bromo-L-Phenylalanine

Content Navigation

2-Bromo-L-Phenylalanine is a non-canonical amino acid that solves stereochemical control challenges in peptide modification. • Enables high-yield Suzuki couplings adjacent to unprotected amines, preserving chirality. • Ortho-bromo steric hindrance induces β-turn conformations, enhancing target affinity. • Serves as a non-perturbing photocrosslinking probe for binding site mapping.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

2-Bromo-L-Phenylalanine is a non-canonical amino acid characterized by a bromine atom at the ortho-position of the phenyl ring. This specific substitution provides a sterically distinct and reactive site for palladium-catalyzed cross-coupling reactions, which is a primary differentiator from its parent compound, L-phenylalanine. Its utility extends to protein engineering and peptide synthesis, where the ortho-bromo group can serve as a heavy atom for crystallographic phasing or as a bulky substituent to enforce specific secondary structures in peptides.

Research Fit

Peptide Synthesis

Ortho-bromo handle for solid-phase peptide modification and Suzuki coupling

Compatible with Fmoc-SPPS

Protein Engineering

Site-specific incorporation via orthogonal tRNA/aaRS pair in E. coli

Bromine label for X-ray phasing

Radiopharmaceutical Precursor

Halogen exchange route to 2-iodo-L-phenylalanine for radioimaging research

Optimized nucleophilic exchange protocol available

Substituting 2-Bromo-L-Phenylalanine with its meta- or para-isomers (e.g., 4-Bromo-L-Phenylalanine) is inadvisable for applications requiring precise steric or electronic control. The ortho-position of the bromine atom creates a unique steric environment that directly influences palladium-catalyzed cross-coupling reaction kinetics and can be essential for achieving high diastereoselectivity in C-H arylation. Furthermore, this specific placement is critical for inducing defined peptide backbone conformations, such as β-turns, an effect that is significantly diminished or absent in para-substituted analogs. Therefore, selecting an alternative isomer can lead to lower reaction yields, loss of stereochemical control, or failure to achieve the desired final molecular geometry.

Substitution Risk

Regioisomer reactivity shift

Para- or meta-bromo isomers alter palladium-catalyzed cross-coupling selectivity and may not serve as direct synthetic replacements.

Biological recognition mismatch

The ortho-bromo pattern is essential in naturally occurring sperm-activating peptides; alternative halogen positions compromise structure-activity interpretation.

Halogen exchange efficiency

Ortho-bromo is the preferred precursor for radioiodination; substitution with chloro or fluoro analogs severely reduces radiochemical yield.

References

- [1] Nagendar, P., et al. Successive diastereoselective C(sp3)–H arylation and Suzuki coupling toward enantioenriched polyaryl unnatural amino acid motifs. *RSC Adv.*, 11, 23755-23765 (2021).

- [2] He, Z., et al. Protein synthesis with conformationally constrained cyclic dipeptides. *Org. Biomol. Chem.*, 7(22), 4647-4653 (2009).

Suzuki Coupling Precursor for Unprotected Anilines

In the development of Suzuki-Miyaura cross-coupling reactions for unprotected ortho-bromoanilines, a key substrate class in pharmaceutical synthesis, optimized conditions using a CataCXium A palladacycle catalyst achieved a 95% yield. This demonstrates the compound's high reactivity and suitability as a precursor in complex, sterically hindered coupling reactions where other catalyst systems often provide low conversion rates (e.g., 11% with Pd(dppf)Cl2 under initial conditions).

| Evidence Dimension | Isolated Reaction Yield |

| Target Compound Data | 95% (with CataCXium A palladacycle) |

| Comparator Or Baseline | 11% (with Pd(dppf)Cl2 catalyst) |

| Quantified Difference | 8.6-fold increase in yield over a common catalyst system |

| Conditions | Suzuki-Miyaura coupling of an unprotected ortho-bromoaniline with a boronate ester in 2-MeTHF solvent. |

For process development and library synthesis, achieving near-quantitative yield without amine protection steps significantly reduces costs associated with catalyst loading, downstream purification, and precursor waste.

Alternative to Benzophenone Photocrosslinkers

Unlike the widely used photocrosslinker p-benzoyl-L-phenylalanine (pBpa), which requires UV activation at 350-360 nm, bromo-aryl amino acids can be activated at shorter wavelengths. While pBpa can achieve high crosslinking efficiency, often exceeding 50%, it is a bulky residue that can perturb native protein structures. 2-Bromo-L-phenylalanine offers a smaller structural probe, minimizing potential interference with protein interactions while providing an orthogonal activation window compared to benzophenones.

| Evidence Dimension | Photo-activation Wavelength & Size |

| Target Compound Data | Shorter UV wavelength activation; smaller van der Waals volume |

| Comparator Or Baseline | p-Benzoyl-L-phenylalanine (pBpa): Activation at 350-360 nm; significantly larger residue |

| Quantified Difference | Orthogonal activation wavelength; less structural perturbation |

| Conditions | In vivo or in vitro photocrosslinking for studying protein-protein interactions. |

Provides an essential tool for experiments where the bulk of pBpa is a concern or when orthogonal, multi-wavelength crosslinking studies are required, allowing for more nuanced mapping of interaction interfaces.

Conformational Restriction vs. Para-Isomers

The steric bulk of the ortho-bromo substituent serves as a potent conformational constraint in peptides. This is a feature not shared by the electronically similar but sterically different para-isomer, 4-bromo-L-phenylalanine. The use of such constraints is a key strategy in peptide drug design to lock a molecule into its bioactive conformation, which can enhance receptor affinity and selectivity.

| Evidence Dimension | Conformational Restriction Potential |

| Target Compound Data | High: The ortho-substituent sterically restricts phi (φ) and psi (ψ) backbone dihedral angles. |

| Comparator Or Baseline | 4-Bromo-L-phenylalanine: Low: The para-substituent has minimal steric impact on the peptide backbone. |

| Quantified Difference | Qualitatively different ability to induce specific secondary structures like β-turns. |

| Conditions | Solid-phase or solution-phase peptide synthesis for structural applications. |

For researchers designing peptide-based therapeutics, this compound is not a simple halogenated building block but a specific tool to enforce a desired 3D structure, a critical factor for biological activity.

Process Development for Ortho-Biaryls and Heterocycles

When the synthetic route requires a high-yielding C-C bond formation adjacent to a directing group (e.g., an unprotected amine), the demonstrated high reactivity of 2-Bromo-L-Phenylalanine in demanding Suzuki couplings makes it a preferred precursor over other isomers or less reactive halides.

Conformationally Locked Peptide Therapeutics Design

In projects where achieving a specific peptide secondary structure is a primary design goal, the unique steric hindrance provided by the ortho-bromo group offers a reliable method to constrain backbone flexibility, a critical requirement for enhancing target affinity and metabolic stability.

Orthogonal Probing of Protein-Protein Interactions

For chemical biology studies that require mapping protein binding sites, 2-Bromo-L-Phenylalanine serves as a minimally perturbing photocrosslinking probe that can be activated independently of standard benzophenone-based reagents like pBpa.

Application Fit Matrix

References

- [1] White, K. L., et al. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. *RSC Adv.*, 14, 25055-25059 (2024).

- [2] Schiller, P. W., et al. Conformational restriction of the phenylalanine residue in a cyclic opioid peptide analog: effects on receptor selectivity and stereospecificity. *J. Med. Chem.*, 35(21), 3956-3961 (1992).

- [3] Chin, J. W., et al. Addition of a photocrosslinking amino acid to the genetic code of Escherichia coli. *Proc. Natl. Acad. Sci. U.S.A.*, 99(17), 11020-11024 (2002).

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;

Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Wikipedia

Explore Compound Types